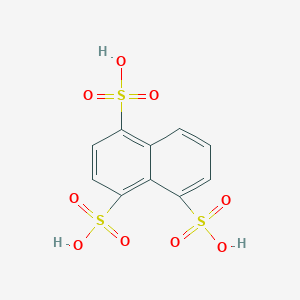

Naphthalene-1,4,5-trisulfonic acid

CAS No.: 60913-37-3

Cat. No.: VC18675063

Molecular Formula: C10H8O9S3

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60913-37-3 |

|---|---|

| Molecular Formula | C10H8O9S3 |

| Molecular Weight | 368.4 g/mol |

| IUPAC Name | naphthalene-1,4,5-trisulfonic acid |

| Standard InChI | InChI=1S/C10H8O9S3/c11-20(12,13)7-4-5-9(22(17,18)19)10-6(7)2-1-3-8(10)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) |

| Standard InChI Key | WPLONVCLMFSJEJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The molecular formula of naphthalene-1,4,5-trisulfonic acid is C₁₀H₈O₉S₃, with a molecular weight of 368.4 g/mol . The sulfonic acid groups confer strong acidity (pKa ≈ -0.89) and exceptional water solubility . Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.919 ± 0.06 g/cm³ | |

| Solubility | Highly soluble in water | |

| Storage Conditions | 2–8°C under inert gas (N₂/Ar) | |

| Appearance | White crystalline solid |

Comparative Analysis with Isomers

Naphthalene-1,4,5-trisulfonic acid is one of several positional isomers. Its reactivity and applications differ significantly from analogs like 1,3,5-trisulfonic acid and 1,3,6-trisulfonic acid:

Synthesis and Industrial Production

Sulfonation Pathways

The synthesis typically involves the sulfonation of naphthalene derivatives using oleum (fuming sulfuric acid) or sulfur trioxide (SO₃). A patented method (US4369143A) outlines the following steps :

-

Initial Sulfonation: Naphthalene is reacted with SO₃ in an inert solvent (e.g., methylene chloride) at -40°C to +20°C.

-

Intermediate Isolation: The 1,5-disulfonic acid intermediate is isolated.

-

Final Sulfonation: The intermediate is treated with oleum at 60–110°C to introduce the third sulfonic group.

Reaction Conditions and Yield:

| Parameter | Value |

|---|---|

| SO₃/Naphthalene molar ratio | 2.5–10 mol/mol |

| Temperature Range | 60–110°C |

| Yield | ~83% (with 15% 1,3,6-isomer) |

Challenges in Purification

The presence of regioisomers (e.g., 1,3,6- and 1,3,7-trisulfonic acids) complicates isolation. Advanced techniques like gradient crystallization and ion-exchange chromatography are employed for purification .

Applications and Industrial Relevance

Dye and Surfactant Synthesis

While direct applications of the 1,4,5-isomer are less documented compared to its analogs, sulfonated naphthalenes broadly serve as:

-

Dye intermediates: Sulfonic groups enhance water solubility and binding affinity to textiles .

-

Surfactants: Used in detergents and emulsifiers due to their amphiphilic nature .

Environmental and Biological Studies

-

Ozonolysis Resistance: Trisulfonated naphthalenes exhibit low reactivity with ozone, making them persistent in wastewater .

-

Biochemical Interactions: Structural analogs (e.g., 1,3,5-trisulfonic acid) inhibit enzymes via allosteric modulation, suggesting potential pharmacological applications .

Environmental Degradation and Toxicity

Degradation Pathways

Naphthalene-1,4,5-trisulfonic acid resists biological degradation due to its stable sulfonic groups. Advanced oxidation processes (AOPs) like ozonolysis are required for breakdown :

Comparative Degradation Rates:

| Compound | Ozonolysis Rate Constant (M⁻¹s⁻¹) |

|---|---|

| 1-Sulfonic acid | 1.2 × 10³ |

| 1,5-Disulfonic acid | 4.5 × 10² |

| 1,4,5-Trisulfonic acid | 1.8 × 10² |

Ecotoxicological Data

Limited studies exist, but sulfonated aromatics are generally classified as low acute toxicity (LD₅₀ > 2,000 mg/kg in rodents) . Chronic exposure risks remain under investigation.

Analytical Characterization

Spectroscopic Methods

| Hazard Category | Precautionary Measures |

|---|---|

| Skin/Irritation (H319) | Wear gloves, eye protection |

| Ingestion (H302) | Avoid inhalation, use fume hood |

Future Research Directions

-

Catalytic Functionalization: Developing selective catalysts to minimize isomer formation during synthesis.

-

Environmental Impact: Long-term studies on aquatic toxicity and biodegradability.

-

Pharmaceutical Exploration: Screening for bioactivity in enzyme inhibition or drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume